molecular formula C17H13Cl2FN2O2 B11160573 N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160573
M. Wt: 367.2 g/mol
InChI Key: SLJTYJWNXXXMAW-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with dichlorophenyl and fluorophenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using reagents like carbodiimides or acid chlorides.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,5-dichlorophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(2,5-dichlorophenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Comparison: Compared to similar compounds, N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C17H13Cl2FN2O2

Molecular Weight

367.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H13Cl2FN2O2/c18-11-1-6-14(19)15(8-11)21-17(24)10-7-16(23)22(9-10)13-4-2-12(20)3-5-13/h1-6,8,10H,7,9H2,(H,21,24)

InChI Key

SLJTYJWNXXXMAW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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